(R)-Praziquantel is the biologically active enantiomer of the racemic drug Praziquantel, the current standard treatment for schistosomiasis. [, ] Schistosomiasis, a neglected tropical disease affecting millions, relies solely on Praziquantel for treatment, highlighting the crucial need for research into improved therapies like (R)-Praziquantel. [, ] This enantiomer exhibits superior anthelmintic activity compared to its (S)-Praziquantel counterpart. [, , ]
The synthesis of (R)-praziquantel has evolved over the years, with several methods being developed to improve yield and purity. Two primary approaches have been reported:
(R)-Praziquantel has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and its structure includes:
(R)-Praziquantel participates in various chemical reactions that are significant for both its synthesis and its mechanism of action:
(R)-Praziquantel exerts its pharmacological effects primarily through the following mechanisms:
(R)-Praziquantel possesses several notable physical and chemical properties:
The primary application of (R)-praziquantel lies in its use as an anthelmintic agent for treating various parasitic infections:
Research continues into developing new formulations and delivery methods that increase bioavailability and reduce side effects while maintaining efficacy against target parasites .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3